molecular formula C20H21F2NO2 B5340186 2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol

2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol

カタログ番号 B5340186
分子量: 345.4 g/mol
InChIキー: GMPYLIUIBVMGHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase) and has shown promising results in preclinical studies as a potential treatment for various types of cancer.

作用機序

2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol works by inhibiting the activity of BTK, a protein kinase that plays a crucial role in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the growth and survival of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). By inhibiting BTK, this compound blocks the BCR signaling pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models and has shown minimal toxicity. In addition to its anti-cancer effects, this compound has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the suppression of immune cell activation.

実験室実験の利点と制限

One of the main advantages of 2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol is its potent and selective inhibition of BTK, which makes it a promising candidate for the treatment of B-cell malignancies. However, its efficacy may be limited by the development of resistance, as has been observed with other BTK inhibitors. In addition, its safety and efficacy in humans have yet to be fully established, and further clinical studies are needed to determine its optimal dosing and potential side effects.

将来の方向性

There are several areas of future research for 2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol, including:
1. Clinical trials to evaluate its safety and efficacy in humans, particularly in the treatment of CLL and NHL.
2. Studies to investigate its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy.
3. Further exploration of its immunomodulatory effects and potential use in the treatment of autoimmune diseases.
4. Development of more potent and selective BTK inhibitors that may overcome the limitations of existing drugs.
In conclusion, this compound is a promising small molecule inhibitor with potent anti-cancer effects. Its selective inhibition of BTK makes it a promising candidate for the treatment of B-cell malignancies, and its favorable pharmacokinetic profile and minimal toxicity make it a promising therapeutic agent. However, further research is needed to fully establish its safety and efficacy in humans and to explore its potential in other areas of medicine.

合成法

The synthesis of 2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol involves several steps, including the reaction of 2,6-difluorobenzyl bromide with 1-piperidinylmagnesium bromide, followed by the reaction of the resulting compound with 2-hydroxybenzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.

科学的研究の応用

2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. It has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.

特性

IUPAC Name

[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c21-17-7-3-8-18(22)15(17)11-10-14-5-4-12-23(13-14)20(25)16-6-1-2-9-19(16)24/h1-3,6-9,14,24H,4-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPYLIUIBVMGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2O)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。